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BRIDGEWATER, NJ — December 2, 2025 — In the landscape of vitiligo therapeutics, the role of
Bromodomain and Extra-Terminal (BET) inhibitors is an area of emerging research. This guide
provides a comparative analysis of Repibresib (formerly VYN201), a pan-BET inhibitor, with
other investigational BET inhibitors for the treatment of vitiligo, supported by available
preclinical and clinical data.

Executive Summary

Repibresib, a topically applied pan-BET inhibitor, has been evaluated in a Phase 2b clinical
trial for nonsegmental vitiligo. While the trial did not meet its primary efficacy endpoints, it
showed some potential for repigmentation at the highest dose. Preclinical studies suggest a
mechanism of action involving the reduction of inflammatory biomarkers and preservation of
melanocytes. Comparison with other BET inhibitors is challenging due to the limited number of
agents investigated specifically for vitiligo. This guide synthesizes the available data to offer a
comparative perspective for researchers and drug development professionals.

Repibresib: Clinical Efficacy and Safety Profile

Repibresib was investigated in a Phase 2b, randomized, double-blind, vehicle-controlled trial
involving 177 patients with nonsegmental vitiligo.[1][2][3] The trial evaluated the efficacy and
safety of Repibresib gel at concentrations of 1%, 2%, and 3% applied once daily.[2]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15570872?utm_src=pdf-interest
https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7063807/
https://aacrjournals.org/cancerres/article-pdf/76/6/1313/2746780/1313.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546000/
https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://aacrjournals.org/cancerres/article-pdf/76/6/1313/2746780/1313.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

The study did not achieve its primary endpoint, which was the proportion of subjects achieving
at least a 50% improvement in the Facial Vitiligo Area Scoring Index (F-VASI50) at week 24
compared to vehicle.[1] The key secondary endpoint of F-VASI75 (a 75% improvement) was
also not met.

Despite missing the primary and key secondary endpoints, a nominally statistically significant
treatment effect was observed for the 3% dose in the percent change from baseline in F-VASI
and Total Vitiligo Area Scoring Index (T-VASI) at week 24. The trial results were reportedly
impacted by a high vehicle (placebo) response and a higher-than-expected dropout rate in the
active treatment arms.

Table 1: Summary of Repibresib Phase 2b Clinical Trial Results

Endpoint Repibresib 1%  Repibresib 2%  Repibresib 3%  Vehicle

Not statistically Not statistically Not statistically
F-VASIS0 at I — —

significant vs. significant vs. significant vs. -
Week 24 ) ) ]

vehicle vehicle vehicle

Not statistically Not statistically Not statistically
F-VASI75 at o o L

significant vs. significant vs. significant vs. -
Week 24 ) ) )

vehicle vehicle vehicle

% Change from
Baseline in F- - - -43.6% -25.6%
VASI at Week 24

% Change from
Baseline in T- - - -28.3% -16.2%
VASI at Week 24

Data compiled from publicly available trial results announcements.

In terms of safety, Repibresib was generally well-tolerated. The most common treatment-
emergent adverse event was application site pain, which was reported more frequently in the
higher concentration groups compared to the vehicle.

Preclinical Evidence for BET Inhibitors in Vitiligo
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The therapeutic rationale for using BET inhibitors in vitiligo stems from their role in regulating
gene transcription, including genes involved in inflammation and melanocyte function.

Repibresib (VYN201) Preclinical Data

Preclinical studies on Repibresib have been conducted using an ex vivo human skin model of
vitiligo. In this model, treatment with Repibresib (0.1% and 1%) led to a statistically significant
reduction in melanocyte loss and key inflammatory biomarkers. Specifically, Repibresib was
shown to:

o Downregulate the expression of inflammatory cytokines IL-1a and IL-1[3.

o Reduce the secretion of Matrix Metalloproteinase-9 (MMP-9), which is involved in
melanocyte detachment.

o Upregulate the WNT signaling pathway, which is important for melanocyte regeneration.

JQ1: A Preclinical Pan-BET Inhibitor Model

While not developed for vitiligo, the pan-BET inhibitor JQ1 has been used in preclinical studies
to understand the role of BET proteins in melanocyte biology. These studies have shown that
BET inhibition can prevent the differentiation of melanoblasts into pigmented melanocytes and
can lead to the de-pigmentation of existing melanocytes. This is achieved by decreasing the
expression of genes crucial for pigment production.

This finding presents a potential contradiction to the therapeutic goal in vitiligo, which is to
promote repigmentation. However, the inflammatory component of vitiligo is a key driver of the
disease. It is hypothesized that the anti-inflammatory effects of BET inhibitors in the skin may
create a more favorable environment for melanocyte survival and function, potentially
outweighing the direct inhibitory effect on melanogenesis observed in non-inflammatory
contexts.

Other BET Inhibitors in Development
VYN202: A Selective BET Inhibitor

VYNE Therapeutics is also developing VYN202, an oral, selective inhibitor of the second
bromodomain (BD2) of BET proteins. By selectively targeting BD2, VYN202 aims to minimize
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the side effects associated with pan-BET inhibition, such as those affecting cell cycle and

homeostatic functions, which are primarily modulated by the first bromodomain (BD1).

Preclinical testing of VYN202 has shown improvements in disease severity and reductions in

pro-inflammatory biomarkers in various inflammatory and fibrotic models. The development of

VYN202 for vitiligo was planned to be informed by the results of the Repibresib trial.

Table 2: Comparison of Repibresib and Other Investigational BET Inhibitors

Repibresib
Feature JQ1 VYN202
(VYN201)
Pan-BET (BD1 and Pan-BET (BD1 and ]
Target Selective BET (BD2)

BD2)

BD2)

Administration

Topical Gel

N/A (Preclinical tool)

Oral

Vitiligo Development

Stage

Phase 2b Completed

Preclinical

(Mechanistic)

Preclinical/Phase 1
(Other Indications)

Reported Vitiligo
Efficacy

Did not meet primary
endpoints in Phase
2b; some positive
signals on secondary

endpoints.

Inhibits melanocyte
differentiation and
pigmentation in

preclinical models.

Data not yet available

for vitiligo.

Key Preclinical

Findings

Reduces inflammatory
biomarkers and
melanocyte loss in an

ex vivo vitiligo model.

Decreases expression
of pigment-specific

genes.

Improvements in
various inflammatory

and fibrotic models.

Experimental Protocols
Repibresib (VYN201) Ex Vivo Vitiligo Model Study

o Model: Reconstituted human epithelial skin cultures were stimulated with Tumor Necrosis

Factor-alpha (TNF-a) and Interferon-gamma (IFN-y) to induce a vitiligo-like phenotype,

characterized by melanin loss and increased secretion of MMP-9 and soluble E-cadherin.

© 2025 BenchChem. All rights reserved.

4/8

Tech Support


https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://www.benchchem.com/product/b15570872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Treatment: The stimulated skin cultures were topically treated with a vehicle, varying
concentrations of VYN201 (0.001% - 1%), or an active control (ruxolitinib cream, 1.5%).

e Analysis: The effects of the treatments were assessed by quantifying melanocyte loss,
melanin content, and the expression of genes and proteins related to inflammation and
melanogenesis.

JQ1 Melanocyte Differentiation Study

o Cell Culture: Mouse melan-a (Melb-a) melanoblasts were used as a model system for
melanocyte differentiation.

o Treatment: Cells were treated with varying concentrations of the active enantiomer of JQ1,
(+)-JQ1, to assess its effect on melanogenesis.

e Analysis: The impact of JQ1 on melanocyte differentiation was evaluated by visually
assessing pigmentation, quantifying melanin content, and analyzing the expression of
pigment-specific genes through techniques such as RNA sequencing and quantitative real-
time PCR.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Repibresib in Vitiligo: A Comparative Analysis of BET
Inhibitor Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570872#comparing-repibresib-efficacy-with-other-
bet-inhibitors-in-vitiligo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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